3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid
Description
Historical Context and Emergence in Heterocyclic Chemistry
Pyrazole derivatives first gained prominence in the late 19th century with the work of Buchner and Balbiano, who established foundational synthesis routes for the pyrazole core. The introduction of carboxylic acid functionalities to pyrazoles emerged in the mid-20th century, exemplified by O'Donovan et al.'s development of Sandmeyer-type reactions to synthesize 1-substituted pyrazole-4-carboxylic acids. This compound represents an evolutionary advancement, combining alkyl substituents for enhanced stability and reactivity. Early synthetic routes often relied on hydrazine-mediated cyclization, as seen in the synthesis of ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate, which laid groundwork for later carboxylation strategies.
Significance Within Pyrazole-4-Carboxylic Acid Derivatives
This compound occupies a critical niche due to:
- Steric modulation : The ethyl group at position 3 hinders rotational freedom, while the methyl group at position 1 en
Properties
IUPAC Name |
3-ethyl-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-6-5(7(10)11)4-9(2)8-6/h4H,3H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQSSGWSBMZZBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113100-49-5 | |
| Record name | 3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to form 4-chloro-3-ethyl-1-methylpyrazole. This intermediate is then reacted with formic acid to yield the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process starting from readily available raw materials. The process involves oxidation, esterification, and cyclization reactions under controlled conditions to ensure high yield and purity[3][3].
Chemical Reactions Analysis
Types of Reactions: 3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
It appears there is no information available regarding the applications of "3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid." However, there is information on similar compounds, which are detailed below.
Note: The provided search results contain information about compounds that are structurally similar but not identical to "this compound." Therefore, the information below is about similar compounds and not the compound that you specified in your query.
Scientific Research Applications
- Chemistry Pyrazole-4-carboxylic acid derivatives are crucial building blocks in synthesizing complex heterocyclic compounds. These compounds' unique ethyl and methyl substitutions confer distinct chemical properties and reactivity compared to other pyrazole derivatives.
- Biology These compounds are essential in studying enzyme inhibitors and receptor modulators, offering insights into biochemical pathways and mechanisms of action. For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid inhibits succinate dehydrogenase, disrupting energy synthesis in pathogens by blocking mitochondrial electron transfer.
- Industry Pyrazole derivatives are utilized in producing agrochemicals and other industrial chemicals, contributing to developing new materials and processes.
Agricultural Chemistry
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is an effective herbicide for controlling unwanted plant growth in various crops, which improves yield and reduces resource competition .
Pharmaceutical Development
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a building block in synthesizing novel pharmaceuticals, particularly those targeting specific diseases, enhancing the development of targeted therapies .
Material Science
These compounds are used in formulating advanced materials, including polymers and coatings. Their unique chemical properties improve durability and performance .
Analytical Chemistry
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid acts as a reagent in analytical methods, which facilitates the detection and quantification of other compounds. This is essential for quality control in various industries .
Succinate Dehydrogenase Inhibitors (SDHIs)
Mechanism of Action
The mechanism of action of 3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or receptors involved in disease pathways. For example, pyrazole derivatives are known to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain, leading to antifungal activity .
Comparison with Similar Compounds
Substituent Variations at Position 3
Substituent Variations at Position 1
Compounds with Additional Substituents
Physicochemical Properties
- Lipophilicity : The ethyl group in the target compound increases logP compared to methyl analogs, enhancing membrane permeability but reducing aqueous solubility.
- Acidity : The carboxylic acid group (pKa ~3-4) is deprotonated at physiological pH, facilitating ionic interactions in biological systems.
Biological Activity
3-Ethyl-1-methyl-1H-pyrazole-4-carboxylic acid (EMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of EMPC features a pyrazole ring with ethyl and methyl substituents at the 3 and 1 positions, respectively, and a carboxylic acid group at the 4 position. This configuration is crucial for its biological interactions.
The biological activity of EMPC primarily arises from its ability to interact with various biological targets, including enzymes and receptors. The carboxylic acid group enhances solubility and facilitates interactions with nucleophilic sites on proteins, potentially leading to modulation of enzyme activity or receptor signaling pathways .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including EMPC. For instance, compounds similar to EMPC have shown effectiveness in inhibiting the growth of various cancer cell lines, such as breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro experiments demonstrated that these compounds could induce apoptosis in cancer cells and enhance caspase-3 activity, indicating their role as apoptosis-inducing agents .
Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory effects. EMPC has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Studies indicate that derivatives of EMPC exhibit selective COX-2 inhibitory activity, suggesting potential use as anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional NSAIDs .
Antifungal Activity
EMPC has also been investigated for antifungal properties. Research indicates that pyrazole derivatives can inhibit the growth of various phytopathogenic fungi. The structural characteristics of EMPC allow it to serve as a precursor for synthesizing more potent antifungal agents .
Table 1: Summary of Biological Activities of EMPC Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
